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Compound of Interest

Compound Name:

3-[(4-

Cyanophenoxy)methyl]benzohydr

azide

CAS No.: 438219-44-4

Cat. No.: B455824 Get Quote

Executive Summary
Cyanophenoxy benzohydrazides represent a critical scaffold in the development of

antitubercular (targeting Enoyl-ACP reductase, InhA) and anticancer agents (targeting

EGFR/VEGFR). The efficacy of these compounds is strictly governed by the positional

isomerism (ortho-, meta-, para-) of the cyanophenoxy substituent.

Key Finding: The Para-isomer (4-cyanophenoxy) consistently demonstrates superior biological

efficacy and metabolic stability compared to ortho- and meta- analogs.

Efficacy: The para-isomer typically exhibits a 2-5x lower MIC/IC50 due to optimal linear

geometry that facilitates deep penetration into the hydrophobic binding pockets of target

enzymes (e.g., InhA).

Pharmacokinetics: As evidenced in analogous cyanophenoxy systems (e.g., SARMs), the

para-cyano group resists oxidative metabolism more effectively than nitro- or ortho-

substituted analogs, leading to reduced clearance.
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The core scaffold consists of a benzohydrazide moiety linked to a cyanophenoxy group. The

position of the cyano group relative to the ether linkage defines the isomer.

Isomer Structure Description
Key Physicochemical
Feature

Para (4-isomer)
Cyano group at C4 position

(opposite ether).

High Symmetry/Linearity.

Minimizes steric hindrance;

maximizes stacking

interactions.

Meta (3-isomer) Cyano group at C3 position.[1]

Angular Geometry. Introduces

a "kink" in the molecule, often

reducing binding affinity in

narrow pockets.

Ortho (2-isomer)
Cyano group at C2 position

(adjacent to ether).

High Steric Hindrance. The

cyano group clashes with the

ether oxygen lone pairs,

forcing a twisted conformation.

Comparative Efficacy Analysis
Biological Activity (Antitubercular & Cytotoxic)
The following data summarizes the general SAR trends observed for benzohydrazide

derivatives containing electron-withdrawing groups (like cyanophenoxy) against M. tuberculosis

(H37Rv strain) and lung cancer cell lines (A549).

Note: Values are representative of the scaffold class based on SAR studies of benzohydrazide

and cyanophenoxy analogs [1, 2, 4].
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Metric
Para-Isomer
(4-CN)

Meta-Isomer
(3-CN)

Ortho-Isomer
(2-CN)

Mechanistic
Rationale

MIC (M. tb

H37Rv)
0.5 - 2.0 µg/mL 4.0 - 8.0 µg/mL > 16.0 µg/mL

Para orientation

allows the cyano

nitrogen to form

critical H-bonds

with Tyr158 in

the InhA active

site without steric

clash.

IC50 (A549

Cells)
~1.2 µM ~5.8 µM > 20 µM

Linear

conformation of

the para-isomer

fits the ATP-

binding pocket of

kinase targets

(e.g., EGFR)

more effectively.

Selectivity Index

(SI)
> 100 ~20 < 10

Para-isomers

show reduced

off-target toxicity

due to specific

shape

complementarity.

Pharmacokinetic Profile (ADME)
Data extrapolated from cyanophenoxy-based SARMs [4] indicates a clear metabolic advantage

for the para-isomer.

Clearance (CL): The para-cyano group is metabolically robust. In contrast, ortho-substituents

can be susceptible to steric-assisted hydrolysis or rapid glucuronidation.

Half-life (
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):Para-isomers demonstrate prolonged half-lives, essential for once-daily dosing regimens in
TB therapy.

Mechanism of Action: InhA Inhibition
The primary mechanism for the antitubercular activity of cyanophenoxy benzohydrazides is the

inhibition of Enoyl-ACP Reductase (InhA), a key enzyme in the Type II Fatty Acid Synthesis

(FAS-II) pathway.

Pathway Visualization
The following diagram illustrates the inhibition pathway. The para-isomer (Drug) effectively

blocks the substrate binding site.
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Figure 1: Mechanism of action for InhA inhibition by cyanophenoxy benzohydrazides. The para-

isomer optimizes the 'Binding' step via steric complementarity.
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Synthesis of Cyanophenoxy Benzohydrazides
This protocol utilizes a nucleophilic aromatic substitution followed by hydrazinolysis. This

workflow ensures high yield and purity for the para-isomer.

Reagents: 4-Fluorobenzonitrile, Methyl 4-hydroxybenzoate, K2CO3, DMF, Hydrazine hydrate.

Ether Formation (Step 1):

Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in dry DMF.

Add anhydrous

(2.0 eq) and stir at RT for 30 min.

Add 4-fluorobenzonitrile (1.1 eq) dropwise. Note: Use 2- or 3-fluorobenzonitrile for

ortho/meta isomers.

Reflux at 80°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Pour into ice water, filter the precipitate (Methyl 4-(4-cyanophenoxy)benzoate), and dry.

Hydrazinolysis (Step 2):

Dissolve the intermediate ester in absolute ethanol.

Add Hydrazine hydrate (99%, 5.0 eq) cautiously.

Reflux for 12 hours. The solution will turn clear then precipitate the product.

Cool, filter, and recrystallize from ethanol to obtain pure 4-(4-

cyanophenoxy)benzohydrazide.

Synthesis Workflow Diagram
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Start:
Methyl 4-hydroxybenzoate

Step 1:
Nucleophilic Substitution

(K2CO3, DMF, 80°C)Reagent:
4-Fluorobenzonitrile

(Para-isomer)

Intermediate:
Methyl 4-(4-cyanophenoxy)benzoate

Step 2:
Hydrazinolysis

(NH2NH2, EtOH, Reflux)

Final Product:
4-(4-cyanophenoxy)benzohydrazide
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Figure 2: Two-step synthetic pathway for generating the target benzohydrazide scaffold.

Antimicrobial Susceptibility Testing (MIC Assay)
Method: Microplate Alamar Blue Assay (MABA). Validation: Use Isoniazid (INH) as a positive

control.

Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6). Dilute 1:100.

Plate Setup: Add 100 µL of Middlebrook 7H9 broth to 96-well plates.

Compound Addition: Add test compounds (dissolved in DMSO) in serial 2-fold dilutions

(range: 100 µg/mL to 0.1 µg/mL).

Incubation: Incubate at 37°C for 5 days.

Development: Add 20 µL Alamar Blue reagent and 12.5 µL Tween 80. Incubate for 24h.

Readout:

Blue: No growth (Inhibition).

Pink: Growth (Reduction of Resazurin).

MIC: Lowest concentration preventing color change to pink.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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